molecular formula C17H17N5O2 B2564592 (pyridin-2-yl)methyl N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}carbamate CAS No. 2034463-37-9

(pyridin-2-yl)methyl N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}carbamate

Cat. No.: B2564592
CAS No.: 2034463-37-9
M. Wt: 323.356
InChI Key: BPHMDSFRBDWVSX-UHFFFAOYSA-N
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Description

(pyridin-2-yl)methyl N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}carbamate is a complex organic compound that features a pyridine ring, a pyrazole ring, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (pyridin-2-yl)methyl N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}carbamate typically involves multi-step organic reactions. One common method involves the reaction of pyridine derivatives with pyrazole derivatives under controlled conditions. The carbamate group is introduced through a reaction with an appropriate isocyanate or carbamoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

(pyridin-2-yl)methyl N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (pyridin-2-yl)methyl N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound may be used to study enzyme interactions and receptor binding due to its structural features.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (pyridin-2-yl)methyl N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    Pyridin-2-yl derivatives: Compounds with similar pyridine structures.

    Pyrazole derivatives: Compounds containing the pyrazole ring.

    Carbamates: Compounds with the carbamate functional group.

Uniqueness

(pyridin-2-yl)methyl N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}carbamate is unique due to its combination of pyridine, pyrazole, and carbamate groups. This structural combination imparts specific chemical and biological properties that are not found in simpler compounds.

Properties

IUPAC Name

pyridin-2-ylmethyl N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-22-16(5-7-21-22)14-8-13(9-18-11-14)10-20-17(23)24-12-15-4-2-3-6-19-15/h2-9,11H,10,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHMDSFRBDWVSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)OCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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